2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide
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Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1,3-THIAZOLE
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDINE
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIDINE
Uniqueness
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE is unique due to its specific substitution pattern and the presence of the isopropylpropanamide group. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16BrN3O |
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Molecular Weight |
274.16 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C10H16BrN3O/c1-6(2)12-10(15)8(4)14-5-9(11)7(3)13-14/h5-6,8H,1-4H3,(H,12,15) |
InChI Key |
HWTOWHBWFKAZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC(C)C |
Origin of Product |
United States |
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